molecular formula C7H6ClF2NO B11784209 4-Chloro-3-(difluoromethyl)-2-methoxypyridine

4-Chloro-3-(difluoromethyl)-2-methoxypyridine

Katalognummer: B11784209
Molekulargewicht: 193.58 g/mol
InChI-Schlüssel: ZCTQAPLVKVEKHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-3-(difluoromethyl)-2-methoxypyridine is a chemical compound that belongs to the class of pyridines. Pyridines are aromatic heterocyclic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a chloro group, a difluoromethyl group, and a methoxy group attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(difluoromethyl)-2-methoxypyridine involves several steps. One common method is the difluoromethylation of a pyridine derivative. This process can be achieved through metal-based methods that transfer the CF2H group to the pyridine ring . The reaction conditions typically involve the use of difluoromethylation reagents and catalysts under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of non-chlorinated organic solvents and specific temperature controls to facilitate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-3-(difluoromethyl)-2-methoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include difluoromethylation reagents, oxidizing agents, reducing agents, and coupling catalysts. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be used in further chemical synthesis or as intermediates in the production of pharmaceuticals and agrochemicals .

Wissenschaftliche Forschungsanwendungen

4-Chloro-3-(difluoromethyl)-2-methoxypyridine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-Chloro-3-(difluoromethyl)-2-methoxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Chloro-3-(difluoromethyl)-2-methoxypyridine is unique due to the presence of both chloro and difluoromethyl groups, which impart specific chemical properties that are valuable in various applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Eigenschaften

Molekularformel

C7H6ClF2NO

Molekulargewicht

193.58 g/mol

IUPAC-Name

4-chloro-3-(difluoromethyl)-2-methoxypyridine

InChI

InChI=1S/C7H6ClF2NO/c1-12-7-5(6(9)10)4(8)2-3-11-7/h2-3,6H,1H3

InChI-Schlüssel

ZCTQAPLVKVEKHQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC=CC(=C1C(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.